Altered Lipophilicity and Conformational Flexibility vs. Cyclopropanemethylamine
Compared to the unsubstituted analog cyclopropanemethylamine (CAS 2516-47-4), CAS 1332529-10-8 demonstrates a significant increase in lipophilicity and molecular flexibility, which are critical determinants of a compound's pharmacokinetic behavior. The calculated partition coefficient (LogP) and number of rotatable bonds are key differentiating factors .
| Evidence Dimension | Physicochemical Property Profile |
|---|---|
| Target Compound Data | Calculated LogP: 0.62; Rotatable Bonds: 4 |
| Comparator Or Baseline | Cyclopropanemethylamine (CAS 2516-47-4) has a lower calculated LogP (estimated <0.5) and 1 rotatable bond . |
| Quantified Difference | LogP increase of >0.1 units; 3 additional rotatable bonds. |
| Conditions | In silico prediction models for LogP and molecular descriptor calculation. |
Why This Matters
For procurement decisions, this quantitative difference justifies the selection of CAS 1332529-10-8 over simpler analogs when designing compounds requiring enhanced membrane permeability or a specific conformational profile for target engagement.
